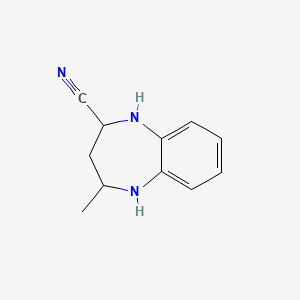![molecular formula C9H13NO2 B14678985 Phenol, 3-[(2-hydroxyethyl)methylamino]- CAS No. 34920-69-9](/img/structure/B14678985.png)
Phenol, 3-[(2-hydroxyethyl)methylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[(2-hydroxyethyl)methylamino]- is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 3-[(2-hydroxyethyl)methylamino] group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 3-[(2-hydroxyethyl)methylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Phenol, 3-[(2-hydroxyethyl)methylamino]- can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the 3-[(2-hydroxyethyl)methylamino] group.
3-(Methylamino)phenol: A similar compound where the hydroxyethyl group is replaced by a methyl group.
2-(Methylamino)phenol: Another similar compound with the amino group in a different position on the phenol ring.
The uniqueness of Phenol, 3-[(2-hydroxyethyl)methylamino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
34920-69-9 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(methyl)amino]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
Clé InChI |
OJPVCOSIHTUALG-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)






